
(2E)-4-chloro-2-methylbut-2-enoic acid
説明
(2E)-4-chloro-2-methylbut-2-enoic acid (CMBA) is a naturally occurring carboxylic acid that has a wide range of applications in the fields of biochemistry, pharmacology, and chemical synthesis. CMBA has been used as a precursor in the synthesis of several drugs and other compounds, and its mechanism of action has been studied extensively.
科学的研究の応用
(2E)-4-chloro-2-methylbut-2-enoic acid has been used in a wide range of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, and its potential applications in drug synthesis. In particular, (2E)-4-chloro-2-methylbut-2-enoic acid has been used in studies of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that regulate inflammation, pain, and other processes. By studying the effects of (2E)-4-chloro-2-methylbut-2-enoic acid on COX-2, researchers have been able to gain a better understanding of the enzyme’s role in the body and how it can be targeted for therapeutic purposes.
作用機序
The mechanism of action of (2E)-4-chloro-2-methylbut-2-enoic acid is not fully understood. It is believed that (2E)-4-chloro-2-methylbut-2-enoic acid acts as an inhibitor of COX-2, blocking the enzyme’s activity and preventing the production of prostaglandins. In addition, (2E)-4-chloro-2-methylbut-2-enoic acid has been shown to have an effect on other enzymes involved in inflammation, including lipoxygenase and cyclooxygenase-1 (COX-1).
Biochemical and Physiological Effects
(2E)-4-chloro-2-methylbut-2-enoic acid has been shown to have a number of biochemical and physiological effects. In particular, (2E)-4-chloro-2-methylbut-2-enoic acid has been shown to reduce inflammation and pain, as well as to have anti-cancer and anti-microbial properties. In addition, (2E)-4-chloro-2-methylbut-2-enoic acid has been shown to have a protective effect on the liver and kidneys, as well as to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
(2E)-4-chloro-2-methylbut-2-enoic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of (2E)-4-chloro-2-methylbut-2-enoic acid is its low cost and availability, making it an ideal choice for researchers on a budget. In addition, (2E)-4-chloro-2-methylbut-2-enoic acid is relatively easy to synthesize and can be used in a variety of experiments. However, (2E)-4-chloro-2-methylbut-2-enoic acid is also limited in its applications, as it is not suitable for use in experiments involving human subjects due to its potential toxicity.
将来の方向性
The potential applications of (2E)-4-chloro-2-methylbut-2-enoic acid are vast and there are many possible future directions for research. One of the most promising areas of research is the development of drugs that target COX-2 and other enzymes involved in inflammation. In addition, further research into the biochemical and physiological effects of (2E)-4-chloro-2-methylbut-2-enoic acid could lead to the development of new treatments for a variety of conditions. Finally, further research into the mechanism of action of (2E)-4-chloro-2-methylbut-2-enoic acid could lead to the development of more effective and safer drugs.
合成法
(2E)-4-chloro-2-methylbut-2-enoic acid can be synthesized in a variety of ways, with the most common method involving the reaction of 4-chloro-2-methylbut-2-enal with sodium hydroxide. The reaction is generally carried out in an aqueous solution, with a catalyst such as sodium hypochlorite being added to increase the rate of reaction. Other methods of synthesis include the reaction of 4-chloro-2-methylbut-2-enal with acetic acid, and the reaction of 4-chloro-2-methylbut-2-enal with anhydrous sodium carbonate.
特性
IUPAC Name |
(E)-4-chloro-2-methylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-4(2-3-6)5(7)8/h2H,3H2,1H3,(H,7,8)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSZDMJETWINGZ-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CCl)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-Chloro-2-methylbut-2-enoic acid | |
CAS RN |
56905-13-6 | |
| Record name | (2E)-4-chloro-2-methylbut-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate](/img/structure/B6596648.png)
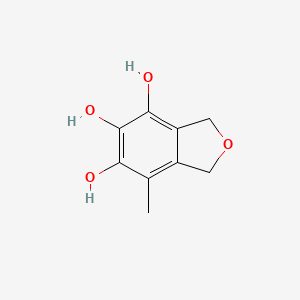

amine](/img/structure/B6596679.png)
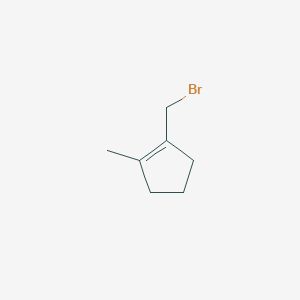
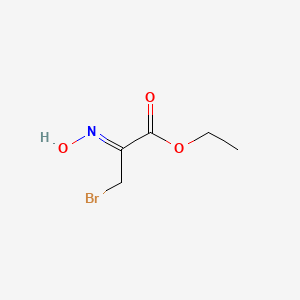
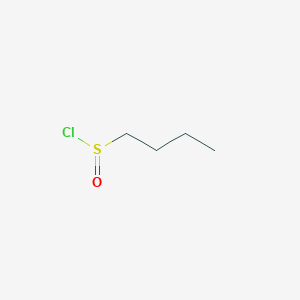
![(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid](/img/structure/B6596714.png)
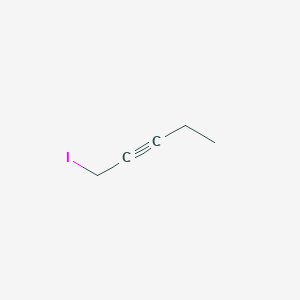
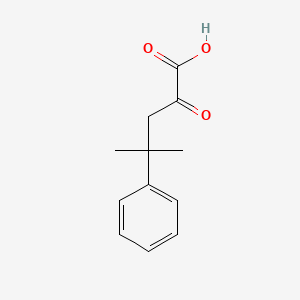

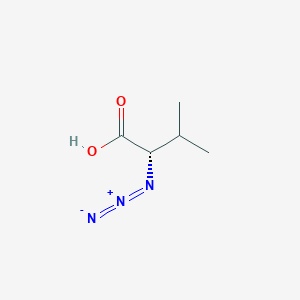
![3-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B6596747.png)
